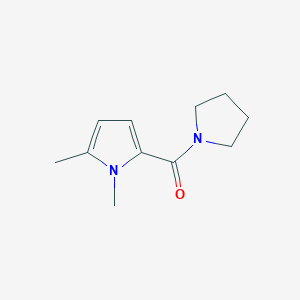
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPFC belongs to the class of furan-carboxamides and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide exerts its pharmacological effects by binding to the GABA-A receptor, which is a ligand-gated ion channel that is responsible for inhibitory neurotransmission in the central nervous system. By binding to the receptor, N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide increases the activity of GABA, which leads to an overall inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide has been shown to have a significant effect on the levels of various neurotransmitters in the brain, including GABA, glutamate, and dopamine. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide in scientific research is its potent pharmacological effects, which make it a useful tool in studying various neurological and psychiatric disorders. However, one of the limitations of using N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide is its potential toxicity, which requires careful dosing and monitoring in laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide. One potential area of research is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is to study its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to investigate the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide on the brain and its potential for developing tolerance and dependence.
Métodos De Síntesis
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide can be synthesized through a multistep process involving the reaction of furfural with methylamine followed by the reaction of the resulting intermediate with piperidine. The final product is obtained by the reaction of the intermediate with N-methyl formamide.
Aplicaciones Científicas De Investigación
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propiedades
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-13-6-3-11(4-7-13)14(2)12(15)10-5-8-16-9-10/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOFWSVQRRGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

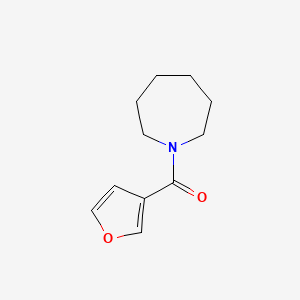
![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)

![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)
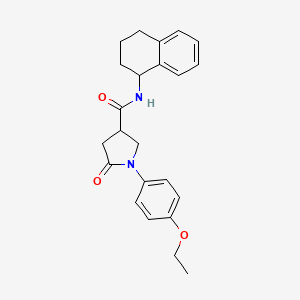
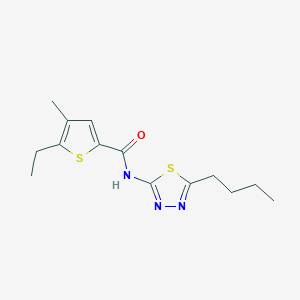


![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
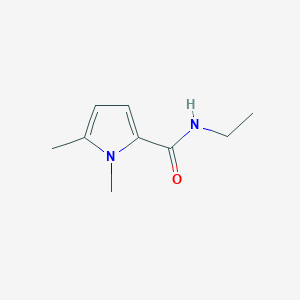
![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
